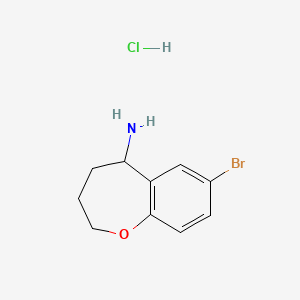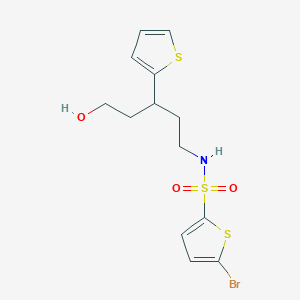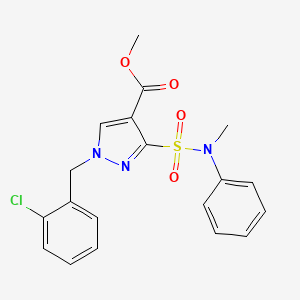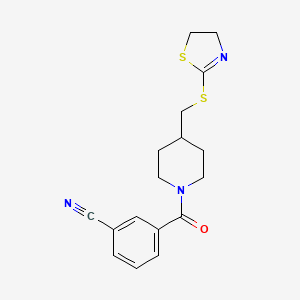
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride” is a chemical compound with the CAS Number: 2241129-66-6 . It has a molecular weight of 278.58 .
Molecular Structure Analysis
The IUPAC name of the compound is 7-bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride . The InChI code is 1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Dopamine Receptor Ligand Research
Compounds in the series of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including those with bromo substitutions similar to 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride, have been identified for their high affinity at the D1 dopamine receptor. The study highlighted the synthesis of derivatives with a focus on evaluating their affinity for the D1 receptor, demonstrating the potential use of these compounds in neurological research and the development of drugs targeting the D1 dopamine receptor system (Neumeyer et al., 1991).
CCR5 Antagonist Synthesis
The compound has been implicated in the practical synthesis of an orally active CCR5 antagonist, showcasing its utility in the development of treatments for conditions such as HIV. A novel and cost-effective method for synthesizing the antagonist, which involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, was established, underlining the compound's relevance in pharmaceutical manufacturing and research (Ikemoto et al., 2005).
Unexpected Chemical Reactions
Research on thiophene systems highlighted an unexpected bromine migration during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, offering insights into the behavior of bromo-substituted compounds under specific chemical reactions. This study contributes to a deeper understanding of the reactivity and properties of bromo-substituted benzoxazepines, which can inform future synthetic strategies and applications in chemical research (Press & Eudy, 1981).
Kinase Inhibitor Development
The benzoxazepine core, which includes structures like 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride, has been utilized in the synthesis of kinase inhibitors, including mTOR inhibitors. The documentation of process development for scalable synthesis of these inhibitors showcases the compound's significance in the creation of important therapeutic agents (Naganathan et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNNZNKEJDHTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)OC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)






![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668762.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)
